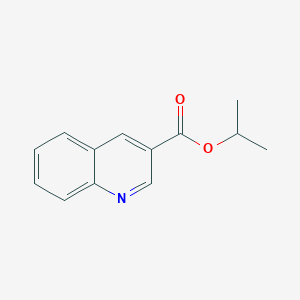

Isopropyl quinoline-3-carboxylate

Description

Overview of the Quinoline (B57606) Scaffold in Pharmaceutical and Chemical Biology

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and drug discovery. nih.govresearchgate.netbenthamdirect.com Its unique structural features and ability to interact with various biological targets have led to its incorporation into a wide array of therapeutic agents. benthamdirect.comnih.gov The versatility of the quinoline nucleus allows for functionalization at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties. nih.gov

Historically, the significance of the quinoline scaffold is exemplified by the antimalarial drug quinine. nih.govresearchgate.net This natural product paved the way for the development of synthetic quinoline-based antimalarials like chloroquine (B1663885) and mefloquine, which have been crucial in combating malaria. nih.gov Beyond its role in infectious diseases, the quinoline core is present in drugs with diverse therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antihypertensive agents. biointerfaceresearch.com The ability of the quinoline ring system to serve as a privileged scaffold is attributed to its capacity for hydrogen bonding, π-π stacking interactions, and its role as a bioisostere for other aromatic systems. benthamdirect.com

In the realm of chemical biology, quinoline derivatives are utilized as fluorescent probes and sensors for detecting metal ions and other biologically relevant molecules. researchgate.net The inherent spectroscopic properties of the quinoline ring system make it an attractive framework for developing tools to study biological processes. The continuous exploration of novel synthetic methodologies, including greener approaches, further expands the chemical space accessible for creating new quinoline-based compounds with enhanced biological activities. researchgate.net

Significance of the Quinoline-3-carboxylate Moiety in Bioactive Compounds

Within the broad class of quinoline derivatives, compounds featuring a carboxylate group at the 3-position, known as quinoline-3-carboxylates, have emerged as a particularly important pharmacophore. benthamdirect.comnih.gov This specific structural motif has been associated with a range of biological activities, making it a focal point in the design and synthesis of new bioactive molecules.

The presence of the carboxylate group at the 3-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. It can act as a key interaction point with biological targets, often through hydrogen bonding or ionic interactions. Research has demonstrated that quinoline-3-carboxylate derivatives possess a variety of pharmacological effects, including:

Antiproliferative Activity: Several studies have highlighted the potential of quinoline-3-carboxylate derivatives as anticancer agents. benthamdirect.comnih.gov These compounds have shown inhibitory activity against various cancer cell lines, with some exhibiting potency comparable to or greater than standard anticancer drugs. benthamdirect.com The mechanism of action often involves the induction of apoptosis. benthamdirect.comnih.gov

Antibacterial Activity: The quinoline-3-carboxylate scaffold is a component of some antibacterial agents. nih.gov

Inhibition of Enzymes: Certain quinoline-3-carboxylate derivatives have been identified as inhibitors of specific enzymes, such as cholesteryl ester transfer protein (CETP). researchgate.net

The synthetic accessibility of the quinoline-3-carboxylate system allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR). benthamdirect.comnih.gov By altering substituents on the quinoline ring and the ester group, researchers can optimize the biological activity and selectivity of these compounds. nih.gov

Positioning of Isopropyl Quinoline-3-carboxylate within Quinoline Derivative Research

This compound represents a specific ester derivative within the broader family of quinoline-3-carboxylates. The introduction of the isopropyl group can modulate the lipophilicity and steric properties of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

While the broader quinoline-3-carboxylate scaffold has been the subject of considerable research, the specific focus on the isopropyl ester is less extensively documented in publicly available literature. However, its position within this well-established class of bioactive compounds suggests its potential for exhibiting interesting biological properties. The synthesis of such esters is generally straightforward, often involving the esterification of the corresponding quinoline-3-carboxylic acid.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape indicates a strong and ongoing interest in the quinoline scaffold and its derivatives for various therapeutic applications. nih.govresearchgate.net The quinoline-3-carboxylate moiety, in particular, is recognized as a valuable pharmacophore, with numerous studies dedicated to synthesizing and evaluating new analogs for their biological activities. benthamdirect.comnih.gov

However, a specific and detailed body of research focusing exclusively on this compound is not readily apparent in the reviewed literature. While general synthetic methods for quinoline-3-carboxylates are well-established, and the biological activities of various derivatives are reported, a comprehensive investigation into the unique properties and potential applications of the isopropyl ester is a noticeable knowledge gap.

Future research could productively address the following areas:

Synthesis and Characterization: While likely accessible through standard methods, detailed studies on the optimized synthesis and full characterization of this compound would be beneficial.

Biological Screening: A systematic evaluation of this compound against a wide range of biological targets, including cancer cell lines, bacteria, and specific enzymes, is warranted to uncover its potential therapeutic value.

Structure-Activity Relationship (SAR) Studies: Comparative studies with other alkyl quinoline-3-carboxylates would help to elucidate the specific contribution of the isopropyl group to the compound's biological activity.

Computational Studies: In silico modeling and docking studies could predict potential biological targets and guide further experimental investigations.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

propan-2-yl quinoline-3-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-9(2)16-13(15)11-7-10-5-3-4-6-12(10)14-8-11/h3-9H,1-2H3 |

InChI Key |

YVGXIZNFMBLYND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isopropyl Quinoline 3 Carboxylate and Its Analogues

Established Quinoline (B57606) Synthesis Protocols Applicable to 3-Carboxylates

A variety of classical and modern synthetic methods can be adapted for the synthesis of quinoline-3-carboxylates. These reactions offer different pathways to construct the quinoline ring system, each with its own set of advantages and substrate scope.

Friedländer Annulation Reactions

The Friedländer synthesis is a widely utilized and straightforward method for constructing quinoline derivatives. nih.govnih.gov It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group, such as a ketone, in the presence of an acid or base catalyst. wikipedia.orgorganic-chemistry.org To synthesize a quinoline-3-carboxylate, an appropriate β-keto ester can be used as the methylene (B1212753) component.

The reaction mechanism can proceed through two primary pathways. wikipedia.org One involves an initial aldol (B89426) addition followed by dehydration and then cyclization via imine formation. The alternative pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type reaction and subsequent elimination of water to yield the quinoline ring. wikipedia.org Various catalysts, including mineral acids, Lewis acids, and even iodine, have been employed to promote this reaction. nih.govwikipedia.org

Key Features of the Friedländer Synthesis:

| Feature | Description |

|---|---|

| Reactants | 2-aminobenzaldehyde/ketone and a compound with an α-methylene group (e.g., β-keto ester). wikipedia.orgorganic-chemistry.org |

| Product | Substituted quinoline. nih.gov |

| Catalysts | Acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid), bases, or Lewis acids. nih.govwikipedia.org |

Gould-Jacobs Reactions and their Modifications

The Gould-Jacobs reaction provides a pathway to 4-hydroxyquinoline-3-carboxylate esters, which can be further modified. wikipedia.orgmdpi.com The process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgjasco.ro This is followed by a thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org

The initial step is a nucleophilic substitution where the aniline displaces the alkoxy group of the malonic ester derivative. wikipedia.org The resulting intermediate then undergoes an intramolecular cyclization at high temperatures. wikipedia.orgjasco.ro Subsequent saponification of the ester and decarboxylation can lead to 4-hydroxyquinolines. wikipedia.org Microwave irradiation has been shown to improve yields and shorten reaction times for this synthesis. jasco.ro

Gould-Jacobs Reaction Summary:

| Step | Description |

|---|---|

| 1. Condensation | Aniline reacts with an alkoxymethylenemalonic ester. wikipedia.org |

| 2. Cyclization | Thermal intramolecular cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. wikipedia.org |

| 3. Optional Hydrolysis & Decarboxylation | Can be performed to yield a 4-hydroxyquinoline (B1666331). wikipedia.org |

Doebner-von Miller Synthesis

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines, often from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgiipseries.org This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org It is typically catalyzed by strong acids like Lewis acids or Brønsted acids. wikipedia.org

The mechanism of this reaction has been a subject of study, with a proposed fragmentation-recombination mechanism. wikipedia.org The reaction starts with a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. wikipedia.org The resulting intermediate can then undergo cyclization and oxidation to form the quinoline ring. When the α,β-unsaturated carbonyl is formed in situ from an aldol condensation, it is referred to as the Beyer method. wikipedia.org

Skraup Synthesis and its Variants

The Skraup synthesis is a classic method for producing quinoline itself, involving the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orguop.edu.pk While the original Skraup reaction is known for being vigorous, modifications have been made to moderate the reaction, such as the addition of ferrous sulfate. wikipedia.orgchemistry-online.com

The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. uop.edu.pk The aniline then undergoes a Michael addition to the acrolein. This is followed by an acid-catalyzed cyclization and subsequent oxidation to yield the quinoline ring system. uop.edu.pk While this method is fundamental for quinoline, its direct application to synthesize 3-carboxylate derivatives is less common without significant modification.

Combes Quinoline Synthesis

The Combes synthesis is a method that typically yields 2,4-disubstituted quinolines. iipseries.orgwikipedia.org It involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst, commonly concentrated sulfuric acid. wikipedia.orgyoutube.com

The reaction proceeds through the formation of a Schiff base intermediate from the aniline and one of the carbonyl groups of the β-diketone. wikipedia.org This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration to form the quinoline product. wikipedia.orgyoutube.com The regioselectivity of the cyclization can be influenced by the substituents on both the aniline and the β-diketone. wikipedia.org

Knorr Quinoline Synthesis

The Knorr quinoline synthesis is a reaction that converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) using a strong acid like sulfuric acid. wikipedia.org The reaction is an intramolecular electrophilic aromatic substitution followed by the elimination of water. wikipedia.org

The mechanism involves the cyclization of the β-ketoanilide under acidic conditions. Depending on the reaction conditions, the formation of a 4-hydroxyquinoline can be a competing reaction. wikipedia.org For the synthesis of quinoline-3-carboxylates, a β-ketoanilide derived from an aminobenzoic acid ester could potentially be a starting point, although this is not the primary application of this synthesis.

Conrad–Limpach–Knorr Reaction Pathway

The Conrad-Limpach-Knorr synthesis is a fundamental method for producing quinoline derivatives. jptcp.com This reaction involves the condensation of anilines with β-ketoesters. wikipedia.orgwikipedia.org The pathway can lead to two different isomers, 4-hydroxyquinolines or 2-hydroxyquinolines, depending on the reaction conditions. wikipedia.orgquimicaorganica.org

The initial step is the reaction of an aniline with a β-ketoester. At lower temperatures, typically around room temperature, the reaction kinetically favors the formation of a β-aminoacrylate. This intermediate then undergoes thermal cyclization to yield a 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-quinolone form. wikipedia.orgscribd.com This route is often referred to as the Conrad-Limpach synthesis. jptcp.com

Conversely, at higher temperatures, around 140°C, the reaction thermodynamically favors the formation of a β-keto anilide. wikipedia.org This intermediate subsequently cyclizes to form a 2-hydroxyquinoline, also known as a 2-quinolone. youtube.com This pathway is recognized as the Knorr quinoline synthesis. wikipedia.org The use of an inert solvent, such as mineral oil, has been shown to significantly improve the yields of the cyclization step. wikipedia.org

Jampilek Reaction Strategies

While a specific "Jampilek Reaction" for quinoline synthesis is not a widely recognized named reaction in the same vein as the Conrad-Limpach-Knorr synthesis, the work of Jampilek and collaborators has significantly contributed to the development of novel synthetic strategies for quinoline-based compounds, including those with potential biological activity. Their research often focuses on the synthesis of quinoline derivatives as potential therapeutic agents.

Cheng Reaction Methodologies

Similar to Jampilek, a specific "Cheng Reaction" for the general synthesis of quinolines is not a standard named reaction. However, the contributions of researchers with the surname Cheng have been notable in the field of quinoline synthesis. For instance, the work of Chia-Chung Cheng has been cited in the context of the Friedländer synthesis of quinolines. organicreactions.orgscispace.com The Friedländer synthesis involves the condensation of an o-amino-substituted aromatic aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by acid or base, to form a quinoline. organicreactions.orgresearchgate.net

Specific Synthetic Routes to Isopropyl Quinoline-3-carboxylate Core Structures

The synthesis of the specific molecule, this compound, involves a multi-step process that first establishes the core quinoline skeleton, followed by the introduction and modification of functional groups at specific positions.

Cyclization Reactions for Quinoline Skeleton Formation

The formation of the fundamental quinoline ring system can be achieved through various cyclization reactions. These methods are crucial for building the bicyclic heteroaromatic core.

One prominent method is the electrophilic cyclization of N-(2-alkynyl)anilines. This reaction proceeds via a 6-endo-dig cyclization mechanism and can be promoted by various electrophiles such as iodine monochloride (ICl), iodine (I2), and bromine (Br2). nih.gov This approach allows for the synthesis of a wide variety of substituted quinolines under mild conditions. nih.gov

Another powerful strategy involves Brønsted acid-catalyzed multicomponent reactions of quinoline N-oxides with dialkyl acetylenedicarboxylates and water. nih.gov This method allows for tunable skeletal editing of quinolines, leading to diverse nitrogen-containing heteroaromatic compounds. nih.gov

The Gould-Jacobs reaction is another classic method that starts from an aniline and ethyl ethoxymethylenemalonate to construct the quinolin-4-one backbone. wikipedia.orgmdpi.com This is achieved through thermal cyclization. mdpi.com

Introduction of the Carboxylate Group at the 3-Position

Once the quinoline skeleton is formed, the next critical step is the introduction of a carboxylate group specifically at the 3-position.

One approach involves the use of starting materials that already contain the precursor to the carboxylate group. For example, in a variation of the Friedländer synthesis, if the methylene-containing reactant has an ester group, it can be incorporated into the final quinoline structure at the 3-position.

Another strategy involves the direct functionalization of a pre-formed quinoline ring. For instance, certain quinoline derivatives can be carboxylated at the 3-position through specific reagents and reaction conditions. The synthesis of quinoline-3-carboxylic acid derivatives has been explored for their potential as inhibitors of protein kinase CK2. nih.gov

Isopropyl Esterification Techniques

The final step in the synthesis of this compound is the formation of the isopropyl ester. This is typically achieved through esterification of the corresponding quinoline-3-carboxylic acid.

Standard esterification methods can be employed. One common technique is the Fischer-Speier esterification, which involves reacting the carboxylic acid with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Alternatively, the quinoline-3-carboxylic acid can be converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride. acs.org This acyl chloride can then be reacted with isopropyl alcohol to form the desired isopropyl ester. This method is often preferred for its higher reactivity and ability to proceed under milder conditions. The hydrolysis of existing ester groups to the carboxylic acid is also a key step in modifying these molecules. nih.gov

Synthetic Strategies for Functionalized this compound Derivatives

The functionalization of the this compound scaffold is crucial for developing new derivatives with tailored properties. A variety of advanced synthetic methods have been established to modify the quinoline core at different positions.

Alkylation and Arylation of the Quinoline Nitrogen (N-1)

The nitrogen atom at position 1 (N-1) of the quinoline ring is a key site for functionalization, allowing for the introduction of various alkyl and aryl groups. This modification can significantly alter the electronic and steric properties of the molecule.

N-Arylation of the related quinolin-2(1H)-one system, a close structural analogue, has been effectively achieved using Chan-Lam cross-coupling reactions. This method utilizes copper(II) acetate (B1210297) as a catalyst to couple 3-formyl-2-quinolones with a range of substituted phenylboronic acids. mdpi.comresearchgate.net The reaction is typically performed in DMF with pyridine (B92270) as a base, providing a versatile route to N-aryl derivatives. mdpi.com This approach highlights a viable strategy for the N-arylation of quinoline-3-carboxylate derivatives, modulating electronic and solubility properties which are critical for bioactive compounds. researchgate.net

For N-alkylation, methods applicable to related quinolone structures suggest that direct alkylation can be achieved to produce compounds such as 1-alkyl-3,6-diamino-4-quinolones. nih.gov These reactions typically involve the use of alkyl halides in the presence of a base. The reactivity of the quinoline nitrogen allows for the formation of quinolinium salts, which can be key intermediates in further synthetic transformations.

A summary of representative N-arylation conditions for a related quinolone system is presented below.

| Substrate | Arylating Agent | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 3-Formyl-2-quinolone | Phenylboronic acid | Cu(OAc)₂ | Pyridine | DMF | 80 | 64 | mdpi.comresearchgate.net |

| 3-Formyl-2-quinolone | 4-Methylphenylboronic acid | Cu(OAc)₂ | Pyridine | DMF | 80 | 61 | mdpi.comresearchgate.net |

| 3-Formyl-2-quinolone | 4-Methoxyphenylboronic acid | Cu(OAc)₂ | Pyridine | DMF | 80 | 55 | mdpi.comresearchgate.net |

Halogenation and Subsequent Nucleophilic Substitution Reactions

Halogenation of the quinoline ring, particularly at the C-2 and C-4 positions, introduces a versatile functional handle for subsequent nucleophilic substitution reactions. The 2-chloro derivative is a common and highly useful intermediate.

The Vilsmeier-Haack reaction is a cornerstone for synthesizing 2-chloroquinoline-3-carbaldehydes from readily available acetanilides using a reagent prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.govrsc.org The resulting aldehyde can then be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (B83412) (KMnO₄), which can then be esterified to yield the target this compound. ijirset.com

The chlorine atom at the C-2 position is activated towards nucleophilic displacement, allowing for the introduction of a wide array of functional groups. For instance, treatment of 2-chloroquinoline-3-carbaldehyde (B1585622) with sodium sulfide (B99878) replaces the chlorine with a thiol group. rsc.org Similarly, reaction with morpholine (B109124) in the presence of a catalyst like dimethylaminopyridine (DMAP) yields the 2-morpholino derivative. nih.gov The halogen can also be exchanged; for example, reacting the 2-chloro derivative with sodium iodide in acetonitrile (B52724) can produce the 2-iodoquinoline. researchgate.net

These substitution reactions demonstrate the utility of 2-haloquinoline-3-carboxylate derivatives as precursors for a diverse range of functionalized analogues.

| 2-Haloquinoline Substrate | Nucleophile | Reagents/Conditions | Product | Yield (%) | Ref |

| 2-Chloroquinoline-3-carbaldehyde | Na₂S | DMF, rt | 2-Mercaptoquinoline-3-carbaldehyde | - | rsc.org |

| 2-Chloroquinoline-3-carbaldehydes | Morpholine | DMAP (cat.) | 2-Morpholinoquinoline-3-carbaldehydes | - | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | NaI | Acetonitrile | 2-Iodoquinoline-3-carbaldehyde | - | researchgate.net |

Reduction and Oxidation Reactions on the Quinoline Ring

Reduction and oxidation reactions offer pathways to modify the saturation level and functional groups of the quinoline ring in this compound.

Catalytic hydrogenation is a common method for the reduction of the quinoline system. Typically, the pyridine ring is reduced to afford a 1,2,3,4-tetrahydroquinoline. This transformation can be achieved using various catalyst systems, such as palladium on carbon (Pd/C) or ruthenium-based catalysts, under a hydrogen atmosphere. researchgate.netorganic-chemistry.org In some cases, unusual chemoselectivity can be observed, where the carbocyclic (benzene) ring is preferentially reduced. For example, a Ru(η³-methallyl)₂(cod)–PhTRAP catalyst system has been shown to selectively hydrogenate the carbocyclic ring of 8-substituted quinolines. rsc.org The choice of catalyst is critical, as some systems can selectively reduce an ester group while leaving the quinoline ring intact, a testament to the stability of the heteroaromatic system. acs.org

Oxidation reactions are primarily used to introduce or modify functional groups. A classic example is the oxidation of a methyl group on the quinoline ring to a carbaldehyde. This can be accomplished using reagents like selenium dioxide, although modern, metal-free methods using iodine in DMSO have been developed. scholaris.ca The aldehyde group, in turn, can be oxidized to a carboxylic acid. For instance, 2-chloroquinoline-3-carbaldehyde is readily oxidized to 2-chloroquinoline-3-carboxylic acid using alkaline potassium permanganate. ijirset.com This acid is a direct precursor to the title ester.

Condensation Reactions and Formation of Heterocyclic Fused Systems

The functional groups on substituted this compound derivatives, particularly those derived from 2-chloroquinoline-3-carbaldehyde, are excellent starting points for condensation reactions to build fused heterocyclic systems. These reactions dramatically increase the structural complexity and offer access to novel chemical scaffolds.

A prominent example is the reaction of 2-chloroquinoline-3-carbaldehyde or its derivatives with hydrazine (B178648) hydrate. This condensation leads to the formation of a pyrazole (B372694) ring fused to the quinoline core, yielding various 1H-pyrazolo[3,4-b]quinolines. nih.govijirset.commdpi.com These compounds are of significant interest for their pharmacological properties. mdpi.commdpi.com

Furthermore, condensation with bifunctional nucleophiles can create larger fused rings. The reaction of 2-chloroquinoline-3-carbaldehydes with ortho-phenylenediamine, ortho-aminophenol, or ortho-aminothiophenol provides access to quinoline-fused benzodiazepines, benzoxazepines, and benzothiazepines, respectively. researchgate.net Another strategy involves the Leuckart-Wallach reaction, where heating 2-chloroquinoline-3-carbaldehyde with formamide (B127407) and formic acid results in the formation of a fused pyrrolidinone ring, specifically 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. nih.gov

| Quinoline Precursor | Reagent | Resulting Fused System | Ref |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine Hydrate | Pyrazolo[3,4-b]quinoline | nih.govijirset.commdpi.com |

| 2-Chloroquinoline-3-carbaldehyde | o-Phenylenediamine | Benzo[b]quinolino[3,2-e] tandfonline.comrsc.orgdiazepine | researchgate.net |

| 2-Chloroquinoline-3-carbaldehyde | o-Aminophenol | Benzo[b]quinolino[3,2-e] tandfonline.comrsc.orgoxazepine | researchgate.net |

| 2-Chloroquinoline-3-carbaldehyde | Formamide/Formic Acid | Pyrrolo[3,4-b]quinolin-3-one | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, vinyl, and alkyl substituents onto the quinoline-3-carboxylate framework.

The Suzuki-Miyaura coupling is widely used to arylate haloquinolines. For example, 3-bromoquinoline (B21735) can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to yield 3-arylquinolines. nih.govnih.gov This method is highly versatile and tolerant of many functional groups. Similarly, a rhodium acetate catalyst has been employed in a one-pot synthesis of 3-substituted quinoline carboxylates from anilines and ethyl propiolate. google.com

The Heck reaction provides a route to introduce alkenyl groups. A palladium-catalyzed intramolecular Heck coupling has been used as a key step in the synthesis of substituted quinolines. rsc.org Another approach involves the Heck reaction of 2-iodoaniline (B362364) with Morita-Baylis-Hillman adducts to construct 2,3-disubstituted quinolines. organic-chemistry.org These methods showcase the power of palladium catalysis in building the quinoline scaffold itself or in its subsequent functionalization. rsc.org

Organocatalytic and Metal-Free Synthetic Approaches

In recent years, there has been a significant shift towards developing more sustainable synthetic methods, leading to the emergence of organocatalytic and metal-free approaches for the synthesis of quinolines. These methods avoid the use of potentially toxic and expensive transition metals.

The Friedländer synthesis, a classic condensation reaction to form quinolines, can be effectively catalyzed by metal-free, Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄). nih.gov This heterogeneous catalyst promotes the reaction under mild conditions and is recyclable. nih.gov

Metal-free oxidative cyclization strategies have also been developed. One such method employs iodine as a catalyst in a tandem reaction of 2-methylquinolines with 2-styrylanilines to produce functionalized quinoline derivatives. nih.govacs.org Another innovative approach is the deoxygenative C2-heteroarylation of quinoline N-oxides. This reaction proceeds without any metal or additive, using N-sulfonyl-1,2,3-triazoles to introduce a triazolyl group at the C-2 position with high regioselectivity and excellent yields under mild, room-temperature conditions. beilstein-journals.org These strategies represent an environmentally friendly and efficient means of accessing complex quinoline structures. mdpi.com

One-Pot and Multi-Component Reaction Sequences

One-pot syntheses and multi-component reactions (MCRs) represent a highly efficient and environmentally conscious approach to chemical synthesis. researchgate.netrsc.org These strategies combine multiple reaction steps into a single operation, avoiding the need to isolate and purify intermediate compounds. This not only saves time and resources but also minimizes waste generation. researchgate.net MCRs are particularly powerful for creating diverse molecular structures by combining three or more reactants in a single step. researchgate.netrsc.org

Several established name reactions for quinoline synthesis can be adapted into one-pot or multi-component formats. The Friedländer synthesis, which involves the condensation of an o-aminocarbonyl compound with a molecule containing an active α-methylene group, is a cornerstone method for producing quinolines. rsc.orgmdpi.com Similarly, the Povarov reaction, a type of MCR, is effective for synthesizing quinoline derivatives and is noted for its utility in creating molecules with potential anti-infective properties. rsc.orgiipseries.org

Recent research has focused on developing novel MCRs for quinoline-3-carboxylate synthesis. One such method involves a formal [3 + 2 + 1] annulation using anilines, and C1 and C2 synthons generated in situ from amino acids like aspartates, mediated by an I2-DMSO system. organic-chemistry.org Another approach describes a one-pot synthesis of 3-substituted quinoline carboxylates from anilines using a recyclable rhodium catalyst, achieving yields greater than 80%. google.com These reactions can be performed under a nitrogen atmosphere. google.com

Below is a table summarizing various multi-component reaction strategies applicable to the synthesis of quinoline-3-carboxylate analogues.

Table 1: Examples of Multi-Component Reactions for Quinoline Analogue Synthesis

| Reaction Name/Type | Reactants | Catalyst/Conditions | Key Features |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Base (e.g., Potassium Hydroxide) | A classic method for synthesizing quinoline-4-carboxylic acids, which can be esterified. researchgate.net |

| Povarov Reaction | Aniline, Aldehyde, Dienophile | Lewis or Brønsted Acid | A three-component reaction highly productive for diverse quinoline scaffolds. rsc.orgiipseries.org |

| I₂-DMSO Mediated Annulation | Aspartates/Phenylalanines, Anilines | I₂-DMSO | A formal [3+2+1] annulation that generates the necessary synthons in situ. organic-chemistry.org |

| Rhodium-Catalyzed Synthesis | Anilines, Formic Acid derivative | Rhodium Acetate | A one-pot process achieving high yields (>80%) of 3-substituted quinoline carboxylates. google.com |

Transesterification as a Post-Synthetic Modification

Transesterification is a fundamental organic reaction where the ester group of a compound is exchanged with another alcohol. This process is typically catalyzed by either an acid or a base. It serves as a crucial post-synthetic modification step, allowing for the conversion of a readily available ester into a different, often more desired, one.

In the context of this compound, transesterification presents a viable synthetic route starting from other quinoline-3-carboxylate esters, such as methyl or ethyl esters, which may be more straightforward to synthesize directly. For instance, ethyl quinoline-3-carboxylate can be reacted with isopropanol (B130326) in the presence of a suitable catalyst to yield this compound and ethanol (B145695). The removal of ethanol from the reaction mixture can drive the equilibrium towards the desired product.

The general scheme for this transesterification is presented below.

Table 2: Conceptual Transesterification for this compound

| Starting Material | Reagent | Catalyst | Product | Byproduct |

| Ethyl quinoline-3-carboxylate | Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | This compound | Ethanol |

| Methyl quinoline-3-carboxylate | Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | This compound | Methanol |

This method's effectiveness is highlighted in broader chemical applications, such as the transesterification of canola oil with methanol/ethanol mixtures, where alcohol exchange is a key process. capes.gov.br

Methodologies for Isolation and Purification of this compound Compounds

The isolation and purification of the final product are critical steps to ensure the compound meets the required standards of purity for its intended application. For quinoline derivatives, including this compound, several standard and advanced techniques are employed. nih.gov

Crystallization is a common and effective method for purifying solid organic compounds. This technique relies on the differences in solubility between the desired compound and impurities in a particular solvent or solvent system. For some quinolinecarboxylic acid derivatives, purification involves heating the crude product in a solvent such as N,N-dimethylformamide (DMF), followed by cooling to allow for the precipitation of purified crystals, which are then collected by filtration. google.com The purity of isoquinoline (B145761) itself can be significantly enhanced through repeated crystallization, potentially reaching over 99.9%. google.com

Chromatography is another powerful purification tool. Column chromatography is widely used for separating components of a mixture based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) while being eluted by a mobile phase. For complex mixtures or to achieve very high purity, High-Performance Liquid Chromatography (HPLC) is often the method of choice. nih.gov The purity of synthesized quinoline-3-carboxylate derivatives is frequently confirmed using HPLC. nih.gov

Distillation can be used for liquid quinoline derivatives if they are thermally stable. This method separates compounds based on differences in their boiling points.

The choice of purification method depends on the physical state of the compound (solid or liquid), the nature of the impurities, and the required level of purity.

Table 3: Comparison of Common Purification Methodologies

| Method | Principle | Application for this compound | Advantages |

| Recrystallization | Differential solubility of the compound and impurities in a solvent. | Purification of the solid final product or intermediates. | Cost-effective, scalable, can yield high-purity crystalline solids. |

| Column Chromatography | Differential adsorption of compounds onto a stationary phase. | Isolation from reaction byproducts and unreacted starting materials. | Versatile, applicable to a wide range of compounds, good for complex mixtures. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a mobile phase under pressure. | Final purity assessment and purification of small quantities for analysis. | High resolution and sensitivity, provides quantitative purity data. nih.gov |

| Extraction | Differential solubility in two immiscible liquid phases. | Initial work-up to remove inorganic salts or highly polar/non-polar impurities. mdpi.com | Simple, rapid, and efficient for initial cleanup. |

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Isopropyl quinoline-3-carboxylate in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, a complete map of the molecule's atomic connectivity can be assembled. benthamdirect.com

In the ¹H NMR spectrum of related quinoline (B57606) derivatives, signals for the protons on the quinoline ring typically appear in the aromatic region (δ 7.0-9.0 ppm). rsc.org For instance, the protons at the 5th, 7th, and 8th positions of a quinoline ring have been observed at specific chemical shifts of approximately 7.85–7.80 ppm, 8.01–7.97 ppm, and 7.98–7.95 ppm, respectively. rsc.org The isopropyl moiety would be identified by a characteristic septet for the CH group and a doublet for the two methyl (CH₃) groups, with their chemical shifts appearing in the upfield region of the spectrum.

¹³C NMR spectroscopy provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbon of the ester group is particularly diagnostic, typically resonating in the downfield region of the spectrum (around 165-175 ppm). The carbon signals of the quinoline ring appear between approximately 120 and 150 ppm, while the carbons of the isopropyl group would be found at higher field strengths. rsc.org Two-dimensional NMR techniques, such as COSY and HMBC, can be used to definitively assign proton and carbon signals and confirm the connectivity between the isopropyl ester group and the quinoline core. nih.govnih.gov

Table 1: Representative ¹H NMR Spectral Data for a Quinoline-3-Carboxylate Scaffold

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | ~9.1 | s | - |

| H4 | ~8.3 | s | - |

| H5 | ~8.1 | d | ~8.5 |

| H8 | ~7.9 | d | ~8.0 |

| H6, H7 | ~7.6-7.8 | m | - |

| CH (isopropyl) | ~5.2 | sept | ~6.3 |

| CH₃ (isopropyl) | ~1.4 | d | ~6.3 |

Note: Data are representative and based on typical values for quinoline-3-carboxylate derivatives. Actual values for this compound may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), an unambiguous molecular formula can be determined. benthamdirect.comacs.org This technique distinguishes the target compound from other molecules with the same nominal mass.

In addition to providing the exact mass, HRMS combined with tandem mass spectrometry (MS/MS) experiments reveals the compound's fragmentation pattern. This pattern serves as a molecular fingerprint, offering valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Loss of the isopropyl group (C₃H₇) or propene (C₃H₆) from the ester moiety.

Cleavage of the ester bond, resulting in a fragment corresponding to the quinoline-3-carboxylic acid cation.

Decarbonylation (loss of CO) from the ester group or subsequent fragments. nih.gov

Analysis of these fragmentation pathways helps to confirm the presence and connectivity of the quinoline core and the isopropyl ester functional group.

**Table 2: Expected HRMS Data for this compound (C₁₃H₁₃NO₂) **

| Ion Type | Molecular Formula | Calculated m/z | Expected Observation |

|---|---|---|---|

| [M+H]⁺ | C₁₃H₁₄NO₂⁺ | 216.1019 | Molecular ion peak confirming elemental composition. |

| [M-C₃H₆+H]⁺ | C₁₀H₈NO₂⁺ | 174.0549 | Fragment corresponding to loss of propene. |

| [M-OC₃H₇+H]⁺ | C₁₀H₇NOH⁺ | 158.0599 | Fragment corresponding to the acylium ion after ester cleavage. |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound would include:

C=O Stretch: A strong, sharp absorption band typically appearing in the range of 1700-1725 cm⁻¹, characteristic of the ester carbonyl group. researchgate.net

C-O Stretch: An intense band in the region of 1200-1300 cm⁻¹, corresponding to the C-O single bond of the ester. mdpi.com

Aromatic C=C and C=N Stretches: Multiple bands of variable intensity in the 1450-1620 cm⁻¹ region, indicative of the quinoline ring system. researchgate.net

Aromatic C-H Stretch: Absorptions appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the isopropyl group. mdpi.com

The presence and positions of these bands provide clear evidence for the ester and quinoline functionalities.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester C=O | Stretching | 1700-1725 | Strong |

| Aromatic C=C/C=N | Stretching | 1450-1620 | Medium-Strong |

| Ester C-O | Stretching | 1200-1300 | Strong |

| Aromatic C-H | Stretching | 3000-3100 | Medium-Weak |

| Aliphatic C-H | Stretching | 2850-3000 | Medium |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single crystal X-ray diffraction provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique is capable of determining bond lengths, bond angles, and intermolecular interactions within the crystal lattice. researchgate.net

Table 4: Representative Single Crystal X-ray Diffraction Data Parameters

| Parameter | Description | Example Value (for a related quinoline derivative) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell axes. | a = 14.7910, b = 5.7644, c = 28.4012 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 99.043, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 2391.45 |

| Z | The number of molecules per unit cell. | 8 |

Note: Example values are for Phenyl quinoline-2-carboxylate and are illustrative of the type of data obtained from a single crystal X-ray diffraction experiment. researchgate.net

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Architecture

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed analysis of molecular systems. For Isopropyl quinoline-3-carboxylate, DFT calculations are employed to elucidate its fundamental structural and electronic properties. rsc.org These calculations are typically performed using specific basis sets, such as B3LYP with 6-311++G(d,p), to investigate structural and spectroscopic characteristics. nih.gov

Table 1: Representative Optimized Geometric Parameters for a Quinoline-3-Carboxylate Core Structure (Illustrative) Note: This table is illustrative, based on typical values for related quinoline (B57606) structures, as specific experimental data for this compound is not available.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | C-C (ring-ester) | ~1.50 Å |

| Bond Angle | O=C-O | ~124° |

| Bond Angle | C-C-N (in ring) | ~122° |

| Dihedral Angle | Ring-C-C=O | Varies with conformation |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

For related quinoline derivatives, DFT calculations have shown that the charge density of the HOMO is often located on the quinoline ring and substituent groups, while the LUMO's charge density is frequently spread across the quinoline ring system. rsc.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and potential for nonlinear optical (NLO) properties. researchgate.net In studies of quinoline-3-carbonitrile derivatives, a compound with a low energy gap of 3.40 eV was identified as a promising starting point for further development. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Quinoline Derivative Note: Values are representative and depend on the specific molecule and computational method.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.5 eV | Electron Donor (Nucleophilicity) |

| LUMO | -2.4 eV | Electron Acceptor (Electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.1 eV | Indicator of Chemical Stability |

Theoretical vibrational analysis using DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral peaks to the motions of atoms within the molecule, such as stretching, bending, and torsional modes. iosrjournals.org

For compounds like 3-quinolinecarboxaldehyde, theoretical calculations using the B3LYP method have shown excellent agreement with experimental FT-IR and Raman spectra after applying a scaling factor to the calculated frequencies. nih.govresearchgate.net This correlation confirms the accuracy of the calculated molecular structure and provides a detailed understanding of the vibrational modes. nih.gov For this compound, simulations would predict characteristic frequencies for the C=O stretch of the ester, vibrations of the quinoline ring, and modes associated with the isopropyl group.

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. bhu.ac.in These maps are invaluable for predicting how a molecule will interact with other chemical species, including biological receptors. In an MESP map, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. researchgate.net

For quinoline derivatives, MESP analysis typically reveals a negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group, indicating these are sites for electrophilic interaction. researchgate.net Conversely, positive potential (blue) is often located around the hydrogen atoms. bhu.ac.in This information is critical for understanding intermolecular interactions and chemical reactivity.

Molecular Dynamics (MD) Simulations to Probe Conformational Landscape and Interactions

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions in a simulated environment. ntu.edu.sg

For quinoline derivatives, MD simulations have been used to study the stability of their complexes with biological targets, such as kinases, by analyzing parameters like the root-mean-square deviation (RMSD) of atomic positions over the simulation time. mdpi.comresearchgate.net In the context of this compound, MD simulations could be employed to explore its conformational flexibility in different solvents, its interaction with other molecules, and its tendency to aggregate. Simulations could also reveal how the molecule interacts with and moves through a system, such as its extraction from a fuel mixture using a solvent. acs.orgresearchgate.net

Quantum Chemical Studies of Reactivity and Stability

Quantum chemical methods, including DFT, are used to calculate various descriptors that quantify the reactivity and stability of a molecule. These descriptors are derived from the electronic structure and provide a theoretical basis for predicting chemical behavior. rsc.org

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution; molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening and virtual ligand design are powerful computational tools used to identify and optimize potential drug candidates from large libraries of chemical compounds. For quinoline-3-carboxylate derivatives, these methodologies are instrumental in predicting their binding affinity and selectivity towards various biological targets.

Virtual screening can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are employed when the three-dimensional structure of the target receptor is unknown. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For instance, 3D-QSAR models have been developed for quinoline derivatives to correlate their structural features with their observed biological activities, such as anti-cancer properties. nih.govmdpi.comresearchgate.netnih.gov These models help in identifying the key steric and electrostatic fields that are crucial for activity, thereby guiding the design of new, more potent analogs. nih.govmdpi.com

Structure-based virtual screening, on the other hand, is utilized when the 3D structure of the biological target, such as an enzyme or a receptor, is available. Molecular docking is a primary technique in this approach, which predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a target molecule. mdpi.comresearchgate.netresearchgate.netnih.gov For quinoline-3-carboxylate derivatives, docking studies have been performed to investigate their interactions with various enzymes, including those involved in cancer and infectious diseases. mdpi.comresearchgate.netresearchgate.netnih.govnih.gov These studies can reveal crucial binding modes and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The insights gained from docking can then be used to design new derivatives with improved binding characteristics.

The following table summarizes common in silico methodologies applied to quinoline derivatives, which are applicable to the study of this compound.

| Methodology | Description | Application to Quinoline Derivatives | Key Outcomes |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. | To identify potential inhibitors of enzymes like kinases and reverse transcriptase. mdpi.comresearchgate.netnih.govnih.gov | Identification of key interacting residues, prediction of binding energy, and guidance for lead optimization. |

| QSAR | Correlates the chemical structure of compounds with their biological activity. | To develop predictive models for anticancer and antimicrobial activities. researchgate.net | Understanding structure-activity relationships and predicting the activity of novel compounds. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | To screen large databases for new compounds with similar features to known active quinolines. | Discovery of new chemical scaffolds with potential therapeutic activity. |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. | To find novel quinoline-based inhibitors for various therapeutic targets. nih.gov | Rapid identification of a smaller, more manageable set of compounds for experimental testing. |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The biological activity of quinoline derivatives is often dictated by the specific non-covalent interactions they form with their target macromolecules. A detailed analysis of these interactions at the atomic level is crucial for understanding their mechanism of action and for designing more effective molecules.

Hydrogen Bonding: The quinoline ring contains a nitrogen atom which can act as a hydrogen bond acceptor. The carboxylate group in quinoline-3-carboxylates, including the isopropyl ester, provides additional hydrogen bond acceptors (the carbonyl and ester oxygens). In some contexts, C-H...O or C-H...N hydrogen bonds can also play a role in stabilizing molecular conformations and interactions. Studies on various quinoline derivatives have highlighted the importance of hydrogen bonding in their binding to biological targets. For example, the quinoline nitrogen has been shown to form hydrogen bonds with hinge region residues in kinases. mdpi.comresearchgate.net Similarly, the substituents on the quinoline ring can be designed to introduce additional hydrogen bond donors or acceptors to enhance binding affinity and specificity. benthamdirect.comacs.orgresearchgate.net

The table below provides examples of intermolecular interactions observed in studies of quinoline derivatives, which are relevant for understanding the potential interactions of this compound.

| Interaction Type | Description | Observed in Quinoline Derivatives | Significance |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Formation of hydrogen bonds between the quinoline nitrogen or substituent groups and amino acid residues in enzyme active sites. mdpi.com | Crucial for molecular recognition, binding specificity, and catalytic activity. |

| Pi-Pi Stacking | A non-covalent interaction between aromatic rings. | Stacking of the quinoline ring with aromatic residues like tyrosine, phenylalanine, and tryptophan in protein binding pockets. acs.orgnih.gov | Contributes to the stability of the ligand-protein complex and can influence binding affinity. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | General attractive forces between the ligand and the protein surface. | Contribute to the overall binding affinity. |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in an aqueous solution and exclude water molecules. | The nonpolar parts of the quinoline ring and its substituents can interact with hydrophobic pockets in the target protein. | Important for ligand binding and solubility. |

Structure Activity Relationship Sar Studies of Isopropyl Quinoline 3 Carboxylate Analogues

Influence of the Isopropyl Group Substitution on Biological Response

The isopropyl group, as an ester moiety in quinoline-3-carboxylates, plays a significant role in modulating the biological activity of these compounds. While specific SAR studies focusing directly on the substitution of the isopropyl group in Isopropyl quinoline-3-carboxylate are not extensively detailed in the provided search results, the broader context of esterification at the 3-position provides valuable insights.

The nature of the ester group can influence several key properties of the molecule, including its lipophilicity, steric bulk, and susceptibility to hydrolysis by esterases. These factors, in turn, can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the biological target.

For instance, in a series of 4-oxo-3-carboxyl quinolones, a carboxyl ester derivative demonstrated the highest antimalarial potency, whereas the corresponding carboxylic acid or amide derivatives were inactive. nih.gov This highlights the critical role of the ester functionality for bioactivity in that specific scaffold. The size and nature of the alkyl group of the ester can fine-tune the compound's properties. An isopropyl group, being bulkier than a methyl or ethyl group, might offer a different steric and electronic profile, potentially leading to altered binding affinity or selectivity for a particular biological target.

Further research would be necessary to systematically evaluate the impact of replacing the isopropyl group with other alkyl or aryl groups to establish a definitive SAR for this position. Such studies would involve synthesizing a series of analogues with varying ester substituents and assessing their biological activities.

Impact of the Carboxylate Position and Esterification on Bioactivity

The position of the carboxylate group on the quinoline (B57606) ring and its esterification are critical determinants of biological activity. SAR studies have consistently shown that both the location of this functional group and its conversion to an ester can dramatically alter the pharmacological profile of quinoline derivatives.

The carboxylate group at the 3-position of the quinoline ring is a key feature for various biological activities. For instance, in the context of antimalarial 4-oxo-3-carboxyl quinolones, the presence of a carboxyl ester at the 3-position was found to be essential for their activity. nih.gov Replacement of this ester with a carboxylic acid or a carboxamide group resulted in a complete loss of antimalarial potency. nih.gov This underscores the importance of the ester moiety for interaction with the biological target.

Conversely, studies on quinoline-4-carboxylic acids have identified the C(4) position as having a strict requirement for a carboxylic acid or its salts for inhibitory activity against dihydroorotate (B8406146) dehydrogenase, an enzyme involved in pyrimidine (B1678525) biosynthesis. nih.govaminer.cn This suggests that for certain targets, a free carboxylic acid is necessary for binding, likely through ionic interactions.

The esterification of the carboxylate group, such as in this compound, modifies the physicochemical properties of the molecule. Esterification increases lipophilicity, which can enhance cell membrane permeability and oral absorption. However, the ester must be susceptible to hydrolysis by intracellular esterases to release the active carboxylic acid form if the latter is the bioactive species. The choice of the ester group (e.g., isopropyl) can influence the rate of this hydrolysis.

The following table summarizes the influence of the carboxylate group on the bioactivity of quinoline derivatives:

| Compound Class | Carboxylate Position | Bioactivity | Reference |

| 4-oxo-quinolones | 3-position (ester) | Essential for antimalarial activity | nih.gov |

| Quinoline derivatives | 4-position (acid) | Required for dihydroorotate dehydrogenase inhibition | nih.govaminer.cn |

| Quinoline derivatives | 2-position (acid/ester) | Associated with anti-inflammatory and analgesic properties | consensus.appogarev-online.ru |

Modulatory Effects of Substituents on the Quinoline Ring System

The quinoline ring system is a versatile scaffold in medicinal chemistry, and its biological activity can be finely tuned by the introduction of various substituents. The nature, position, and electronic properties of these substituents can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting analogues.

Halogen atoms are frequently incorporated into the quinoline ring to modulate biological activity. The position and type of halogen can significantly impact the potency and selectivity of the compound.

For instance, in a series of quinoline-3-carboxamide (B1254982) derivatives, the nature of the substituent at the C-6 position, including halogens, was shown to influence the chemical shifts of protons at the H-5 and H-8 positions. researchgate.net Specifically, a fluorine substituent at C-6 was found to shield the C-5 and C-7 positions more effectively compared to chlorine or a methyl group. researchgate.net While the antibacterial activity of these compounds was generally weak, a fluorine-containing derivative showed notable activity against S. aureus. researchgate.net

In the context of anticancer agents, a 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid, known as brequinar (B1684385) sodium, is a potent inhibitor of dihydroorotate dehydrogenase. nih.govaminer.cn This highlights the favorable contribution of fluorine substitution to its anticancer activity. The presence of a chloro-substituent has also been reported to enhance the antileishmanial activity of certain quinoline derivatives. rsc.org

The introduction of halogens can affect the electronic distribution within the quinoline ring, alter its lipophilicity, and influence its metabolic stability. These modifications can lead to enhanced binding affinity for the target protein and improved pharmacokinetic properties.

The following table presents examples of halogenated quinoline derivatives and their observed bioactivities:

| Compound/Derivative | Halogen Position/Type | Bioactivity | Reference |

| Quinoline-3-carboxamide | C-6, Fluorine | Antibacterial (S. aureus) | researchgate.net |

| Brequinar Sodium | C-6, Fluorine | Anticancer (dihydroorotate dehydrogenase inhibitor) | nih.govaminer.cn |

| Quinoline derivative | Chloro-substituent | Antileishmanial | rsc.org |

The introduction of alkyl and aryl groups onto the quinoline ring system is a common strategy to modulate the biological activity profile of these compounds. These substituents can influence the molecule's size, shape, lipophilicity, and electronic properties, thereby affecting its interaction with biological targets.

In the development of inhibitors for dihydroorotate dehydrogenase, a structure-activity relationship study of quinoline-4-carboxylic acid analogs revealed that bulky hydrophobic substituents at the C-2 position are necessary for potent inhibition. nih.govaminer.cn This suggests that a large, non-polar group in this position is crucial for effective binding to the enzyme's active site.

Furthermore, the synthesis of 4-aryl quinolines from phenylacetylene (B144264) and p-toluidine (B81030) has been reported, demonstrating a method to introduce aryl groups at the C-4 position. nih.gov The ability to synthesize a variety of 4-substituted quinolines opens up possibilities for exploring their biological activities.

The introduction of aryl groups can also lead to the development of hybrid molecules with enhanced or novel activities. For example, the synthesis of 3-(quinazol-2-yl)-quinolines, where a quinazoline (B50416) ring is attached to the quinoline core, has been explored for proteasome inhibition. researchgate.net The substitution pattern on both the quinoline and the attached aryl (or heteroaryl) ring can be modified to optimize activity.

The incorporation of heterocyclic moieties onto the quinoline scaffold is a widely employed strategy in medicinal chemistry to enhance biological potency and modulate the pharmacological profile of the parent compound. These heterocyclic rings can introduce additional binding interactions, alter physicochemical properties, and improve selectivity for the target.

For instance, the attachment of a pyrazole (B372694) ring to the quinoline core has been shown to yield compounds with antifungal activity. rsc.org Specifically, a pyrazole-quinoline hybrid has demonstrated good antifungal activity against target fungal species. rsc.org The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors or donors, contributing to the binding affinity of the molecule.

Similarly, the introduction of an imidazole (B134444) and a 1,3,4-oxadiazole (B1194373) moiety to a quinoline derivative resulted in a compound with high potency for human topoisomerase I, an important anticancer target. rsc.org In another example, a quinoline derivative bearing a triazole moiety exhibited antileishmanial activity. rsc.org

The five-membered nature of these heterocycles, such as pyrazole, imidazole, and triazole, makes them valuable structural components in drug design. nih.gov They can serve as bioisosteres for other functional groups, helping to optimize potency, selectivity, and pharmacokinetic properties. nih.gov The specific nature of the heterocyclic ring and its point of attachment to the quinoline nucleus are critical for determining the resulting biological activity.

The following table provides examples of quinoline derivatives with heterocyclic moieties and their associated biological activities:

The introduction of hydroxy and oxo groups onto the quinoline-3-carboxylate scaffold can significantly influence its biological activity. These functional groups can participate in hydrogen bonding, alter the electronic properties of the ring system, and influence the molecule's tautomeric equilibrium, all of which can impact its interaction with biological targets.

In a study of 4-oxo-3-carboxyl quinolones, the 4-oxo group was found to be important for antimalarial activity. nih.gov Replacing the 4-oxo group with a 4-methoxy group led to a decrease in potency, suggesting that the keto-enol tautomerism and the hydrogen bonding capabilities of the 4-oxo group are crucial for activity. nih.gov The presence of a carboxylate group at the 3-position can act as a hydrogen bond acceptor for a potential 4-hydroxy group in the enol tautomer, thereby stabilizing it. nih.gov

Furthermore, the presence of a hydroxy group can provide an additional site for metabolism or for forming conjugates, which can affect the compound's pharmacokinetic profile. For example, in the case of the antimalarial drug mefloquine, which has a hydroxy group, modifications at this position have been explored to create new analogues. mdpi.com

The introduction of an oxo group can also lead to different classes of quinoline derivatives with distinct biological activities. For instance, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde showed the lowest catalytic activity in a study of catecholase activity among several quinoline derivatives, indicating that the presence and position of the oxo group can modulate catalytic properties. mdpi.com

The following table summarizes the effects of hydroxy and oxo groups on the bioactivity of quinoline derivatives:

| Functional Group | Position | Effect on Bioactivity | Reference |

| 4-Oxo | 4-position | Important for antimalarial activity | nih.gov |

| Hydroxy | Various | Can modulate activity and provide a site for modification | mdpi.com |

| 2-Oxo | 2-position | Can influence catalytic activity | mdpi.com |

Conformational Flexibility and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it governs the molecule's ability to bind to its target receptor. For this compound analogues, conformational flexibility, particularly the orientation of the isopropyl ester group and other substituents, plays a pivotal role in modulating their interaction with biological targets.

The rotation around the bond connecting the ester group to the quinoline ring at the C3 position dictates the spatial arrangement of the bulky isopropyl group relative to the planar quinoline scaffold. This orientation can significantly impact the binding affinity of the molecule. Studies on related quinoline derivatives have highlighted the importance of a specific, often restricted, conformation for optimal biological activity. For instance, in a series of quinoline-4-carboxamide derivatives, the introduction of a conformationally restricted bridged amide was found to be detrimental to potency, suggesting that the substituent's ability to adopt an optimal orientation for binding is crucial.

Furthermore, the planarity of the quinoline ring system itself, while largely rigid, can be influenced by bulky substituents, leading to minor deviations that may affect stacking interactions with aromatic residues in a binding pocket. While specific studies detailing the torsional energy profiles of the isopropyl group in this compound analogues are not extensively available, the general principles of conformational restriction suggest that analogues with substituents that lock the molecule into a bioactive conformation are likely to exhibit enhanced potency. The interplay between the size and nature of substituents and the resulting conformational preferences is a key area of investigation in the ongoing development of these compounds.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of the biological target, ligand-based drug design approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, have proven invaluable in the rational design of novel this compound analogues. nih.govresearchgate.netmdpi.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For quinoline derivatives, these models often highlight the importance of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govnih.gov

One study on quinoline-3-carbohydrazides as antioxidants developed a pharmacophore model with four key features: one aromatic ring and three hydrogen bond acceptors. nih.govnih.gov This model was successfully used to screen databases and identify new compounds with antioxidant activity. nih.gov In another example, a 3D-QSAR study on quinoline derivatives as anticancer agents led to the design of new ligands with improved predicted activity. mdpi.com The model indicated that specific substitutions around the quinoline core were crucial for enhancing biological efficacy. mdpi.com

These computational models serve as powerful predictive tools. By mapping new, virtual compounds onto a validated pharmacophore model, researchers can estimate their potential activity before undertaking their synthesis, thereby saving time and resources. The "fit value" of a molecule to a pharmacophore model provides a semi-quantitative measure of its likely activity. For instance, in the antioxidant study, newly synthesized compounds with good fit values (e.g., a fit value of 3.3 out of 4 for compound 8c) indeed showed good antioxidant activity. nih.gov

The following interactive table presents data from a study on quinoline-based anticancer agents, illustrating the correlation between the chemical structure and the inhibitory activity (IC50).

Antiproliferative Activity of Quinoline-3-Carboxylate Analogues

| Compound | Substituent (R) | MCF-7 IC50 (µM) nih.gov | K562 IC50 (µM) nih.gov |

|---|---|---|---|

| 4k | 4-Chlorophenyl | 1.25 | 0.28 |

| 4m | 4-Fluorophenyl | 0.33 | 0.28 |

| 4n | 4-Bromophenyl | 0.33 | 0.56 |

MCF-7 and K562 are human cancer cell lines.

Another interactive table showcases the results of a pharmacophore-based study on quinoline-based α-glucosidase inhibitors, demonstrating the link between pharmacophore model validation scores and biological activity.

Pharmacophore Model Validation and α-Glucosidase Inhibitory Activity

| Compound | Survival Score mdpi.com | Vector Score mdpi.com | α-Glucosidase IC50 (µM) mdpi.com |

|---|---|---|---|

| 6b | - | - | 19.37 ± 0.96 |

| 6c | 5.0697 | 0.9552 | 12.95 ± 2.35 |

| Acarbose (Standard) | - | - | 32.63 ± 1.07 |

These ligand-based approaches, by providing detailed insights into the structural requirements for activity, continue to guide the synthesis and optimization of this compound analogues as promising therapeutic agents. mdpi.comnih.gov

Biological and Pharmacological Significance: Mechanisms of Action and Broad Applications

Antimicrobial Activity and Mechanisms

The quinoline (B57606) core is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of quinoline-3-carboxylate have demonstrated a broad spectrum of activity against various microbial pathogens, including bacteria, fungi, and mycobacteria. The antimicrobial effects are often attributed to specific interactions with essential microbial enzymes.

Antibacterial Spectrum and DNA Gyrase Inhibition

Quinoline derivatives are known for their antibacterial properties, which are frequently linked to the inhibition of bacterial DNA gyrase. This enzyme is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. By targeting DNA gyrase, these compounds can effectively halt bacterial proliferation.

Research into novel quinoline-based scaffolds has revealed their potential as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR). The design of these compounds often involves modifications at various positions of the quinoline ring to enhance their antibacterial efficacy. For instance, the introduction of different heterocyclic fragments at the C-3 position has been explored to broaden the antimicrobial spectrum. While specific studies on Isopropyl quinoline-3-carboxylate are limited, the general class of quinoline-3-carboxylate derivatives has shown activity against both Gram-positive and Gram-negative bacteria.

A study on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, which share a core structural motif, identified potent inhibitors of Staphylococcus aureus GyrB. The binding of these compounds to the ATPase domain of GyrB disrupts its function, providing the energy required for DNA supercoiling. Molecular docking studies have further elucidated the interactions between these inhibitors and the active site of DNA gyrase, highlighting the importance of the quinoline core in this inhibitory action.

Antifungal Properties and Targets

In addition to their antibacterial effects, quinoline derivatives have been investigated for their antifungal properties. Fungal infections, particularly those caused by opportunistic pathogens like Candida species and dermatophytes, represent a significant global health concern. The development of new antifungal agents is crucial to combat the rise of multidrug-resistant strains.

Studies on various quinoline derivatives have demonstrated their efficacy against a range of fungal pathogens. For example, certain substituted quinolines have shown selective action against either Candida species or dermatophytes. The antifungal mechanism of these compounds is an area of ongoing research, with potential targets including enzymes essential for fungal cell wall integrity or other vital cellular processes. The structural versatility of the quinoline nucleus allows for the synthesis of diverse derivatives with a broad spectrum of biological actions.

Antitubercular Efficacy

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of infectious disease-related mortality worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains necessitates the discovery of novel antitubercular agents. The quinoline scaffold is a key component of some existing anti-TB drugs and a promising framework for the development of new ones.

Research has focused on synthesizing and evaluating novel quinoline derivatives for their activity against M. tuberculosis. Some quinoline-3-carbohydrazone derivatives have exhibited moderate antitubercular activity. Furthermore, arylated quinoline carboxylic acids have been identified as inhibitors of M. tuberculosis DNA gyrase, demonstrating activity against both replicating and non-replicating forms of the bacterium. Docking studies have provided insights into the binding of these compounds to the mycobacterial DNA gyrase, supporting this mechanism of action.

Antiviral Research and Inhibition of Viral Enzymes (e.g., HIV-1 Integrase)